(1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(2,4-difluorophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-9-1-2-11(10(13)5-9)15-4-3-8(6-14)7-15/h1-2,5,8H,3-4,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLPUYDGBNNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017428-61-3 | |
| Record name | (1-(2,4-difluorophenyl)pyrrolidin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core
A retrosynthetic analysis of (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine suggests several strategic disconnections to identify plausible starting materials and synthetic pathways. The primary disconnections for the 1,3-disubstituted pyrrolidine core are:
C(aryl)-N Bond Disconnection: This is a common and logical disconnection that separates the pyrrolidine ring from the 2,4-difluorophenyl group. This approach suggests a late-stage N-arylation of a pre-formed 3-(aminomethyl)pyrrolidine (B1599286) derivative with a suitable 2,4-difluoroaryl electrophile (e.g., 1-bromo-2,4-difluorobenzene (B57218) or 1-fluoro-2,4-dinitrobenzene).
C3-Side Chain Disconnection: This involves disconnecting the aminomethyl group at the C3 position. This strategy would start with a 1-(2,4-difluorophenyl)pyrrolidin-3-one or a related derivative, with the aminomethyl group being introduced via reactions such as reductive amination of a ketone or reduction of a nitrile or amide.
Ring Disconnection (Cyclization Strategies): A more convergent approach involves disconnecting the pyrrolidine ring itself. Key strategies here include:
Intramolecular Cyclization: Disconnecting one of the C-N bonds of the ring leads to an acyclic precursor, such as a 4-amino-2-(aminomethyl)butyl chain substituted with the 2,4-difluorophenyl group on the nitrogen. Cyclization would then form the pyrrolidine ring.
[3+2] Cycloaddition: This powerful strategy disconnects the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). For this target, an azomethine ylide derived from 2,4-difluoroaniline (B146603) and an appropriate aldehyde could react with an alkene dipolarophile bearing a precursor to the aminomethyl group. rsc.orgmappingignorance.orgua.esacs.org
These disconnections form the basis for designing both linear and convergent synthetic routes to the target scaffold.
Development of Novel Synthetic Routes to the this compound Scaffold
The synthesis of N-aryl-substituted pyrrolidines is a significant area of research, with various methods developed for their construction. nih.gov For the specific scaffold of this compound, routes can be devised based on established chemical principles.
Linear and Convergent Synthetic Strategies
Below is a table outlining a potential convergent synthetic route.
Table 1: Proposed Convergent Synthesis of this compound| Step | Reactants | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2,4-Difluoroaniline, Aminoacetaldehyde diethyl acetal | Toluene, reflux with azeotropic removal of water | N-(2,2-diethoxyethylidene)-2,4-difluoroaniline (Imine) |
| 2 | Imine from Step 1, Acrylonitrile | AgOAc, DBU, Toluene, 80 °C | 1-(2,4-Difluorophenyl)-3-cyanopyrrolidine |
| 3 | 1-(2,4-Difluorophenyl)-3-cyanopyrrolidine | LiAlH₄, THF; or H₂, Raney Ni, NH₃/MeOH | This compound |
Optimization of Reaction Conditions and Yields for the Pyrrolidine Moiety
The efficiency of pyrrolidine ring synthesis is highly dependent on reaction conditions. researchgate.netresearchgate.net Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactants. For instance, in metal-catalyzed intramolecular hydroamination, catalyst and ligand choice is critical. researchgate.net In multicomponent reactions forming pyrrolidines, Lewis acids like Yb(OTf)₃ have been shown to effectively catalyze the reaction and control diastereoselectivity. acs.org
For the crucial N-arylation step in a linear synthesis, optimization of the Buchwald-Hartwig amination is essential. This involves screening various palladium catalysts (e.g., Pd₂(dba)₃), phosphine (B1218219) ligands (e.g., XPhos, SPhos), bases (e.g., NaOt-Bu, Cs₂CO₃), and solvents (e.g., toluene, dioxane).
In the context of cycloaddition reactions, the choice of metal salt (e.g., silver versus copper) and ligand can influence both the yield and the stereochemical outcome of the cycloadduct. ua.es The optimization of a related Michael addition reaction to form pyrrolidine precursors showed that solvent and temperature dramatically affect diastereoselectivity and enantioselectivity. nih.gov
Table 2: General Parameters for Optimization in Pyrrolidine Synthesis
| Parameter | Variables | Potential Impact |
|---|---|---|
| Catalyst | Palladium complexes, Copper salts, Silver salts, Organocatalysts (e.g., Proline derivatives) | Reaction rate, yield, stereoselectivity nih.govresearchgate.net |
| Solvent | Toluene, THF, CH₂Cl₂, Acetonitrile (B52724), Methylcyclohexane | Reactant solubility, reaction rate, stereochemical outcome nih.gov |
| Temperature | -78 °C to reflux | Reaction kinetics, side product formation, stereoselectivity nih.gov |
| Base/Additive | K₂CO₃, Cs₂CO₃, NaOt-Bu, Lewis Acids (e.g., Yb(OTf)₃, TiCl₄) | Reaction rate, catalyst turnover, control of stereochemistry acs.orgnih.gov |
Stereoselective Synthesis and Chiral Resolution of this compound and its Stereoisomers
The target compound possesses a stereocenter at the C3 position of the pyrrolidine ring, making stereocontrol a critical aspect of its synthesis. Achieving high enantiomeric purity can be accomplished through asymmetric synthesis or by resolving a racemic mixture.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral Auxiliaries: A well-established strategy for stereocontrol is the use of a chiral auxiliary. For instance, a chiral N-tert-butanesulfinyl group can be attached to an imine precursor, which then directs the stereochemical outcome of a subsequent cycloaddition or nucleophilic addition reaction. ua.esacs.org This auxiliary effectively shields one face of the imine, leading to the preferential formation of one diastereomer. The auxiliary can then be removed under acidic conditions to yield the enantiomerically enriched pyrrolidine. ua.esacs.org
Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds. nih.govmdpi.com
Organocatalysis: Chiral proline derivatives and diarylprolinol silyl (B83357) ethers are powerful organocatalysts for asymmetric reactions that can be used to construct the pyrrolidine ring, such as Michael additions and [3+2] cycloadditions. researchgate.netmdpi.com These catalysts operate by forming chiral iminium or enamine intermediates, which then react with high stereoselectivity. researchgate.net
Metal Catalysis: Chiral metal complexes, often involving copper, silver, rhodium, or palladium, are widely used for the asymmetric synthesis of pyrrolidines. nih.gov For example, the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile can be mediated by a chiral copper(I)/phosphine complex to generate highly substituted pyrrolidines with excellent enantioselectivity. mappingignorance.org
Diastereoselective and Enantioselective Approaches
Diastereoselective and Enantioselective Synthesis: Many modern synthetic methods aim to establish the desired stereochemistry during the formation of the pyrrolidine ring. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a premier example, capable of creating multiple stereocenters with high control. rsc.orgmappingignorance.orgacs.org By selecting the appropriate chiral catalyst, it is possible to favor the formation of a specific enantiomer of the pyrrolidine product. mappingignorance.org
Biocatalysis represents another powerful enantioselective approach. Enzymes such as transaminases can be used to convert a prochiral ketone into a chiral amine, which then undergoes spontaneous intramolecular cyclization to form an enantiomerically enriched pyrrolidine. nih.govacs.org Recently, engineered cytochrome P411 enzymes have been shown to catalyze intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. nih.gov
Table 3: Examples of Stereoselective Approaches to Pyrrolidine Synthesis
| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Control |
|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | Chiral Cu(I) or Ag(I) complexes | Azomethine ylide + Alkene | High enantioselectivity (ee) mappingignorance.org |
| Organocatalytic Michael Addition | Diarylprolinol silyl ether | Aldehyde + Nitroalkene | High diastereo- and enantioselectivity nih.gov |
| Chiral Auxiliary Directed Synthesis | N-tert-butanesulfinimine | Addition to sulfinimine followed by cyclization | High diastereoselectivity (dr) ua.esacs.org |
| Biocatalytic Cyclization | Transaminases, Engineered P450s | Reductive amination of ω-haloketone or C-H amination | High enantiomeric excess (>99% ee) nih.govnih.gov |
Chiral Resolution: When an asymmetric synthesis is not feasible, chiral resolution of a racemic mixture is a viable alternative. This can be achieved by several methods:
Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.
Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. whiterose.ac.uk
Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of amines. For example, the racemic amine can be acylated in the presence of a lipase, which selectively acylates one enantiomer, leaving the other enantiomer unreacted. A patent describes the resolution of structurally similar 1-substituted 2-(aminomethyl)-pyrrolidines using lipases from Pseudomonas cepacia or Candida rugosa with benzyl (B1604629) acetate (B1210297) as the acylating agent. google.com This process effectively separates the (S)-amine from the newly formed (R)-amide. google.com
Synthetic Approaches for Introducing the 2,4-Difluorophenyl Substituent
The introduction of the 2,4-difluorophenyl group onto the pyrrolidine nitrogen is a critical step in the synthesis of the target compound and its derivatives. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a pyrrolidine derivative, often with a protected or precursor methanamine side chain, acts as the nucleophile, displacing a suitable leaving group on the difluorobenzene ring.
Commonly, 2,4-difluoroaniline serves as a starting material for the synthesis of more complex difluorophenyl-containing structures. For instance, in the synthesis of related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, 2,4-difluoroaniline is used as the foundational building block. nih.gov The presence of two fluorine atoms on the phenyl ring has a significant impact on the electronic properties and reactivity of the molecule, influencing its packing in the solid state and its potential intermolecular interactions. mdpi.com
The general synthetic strategy often involves the reaction of a pre-formed pyrrolidine ring with a difluorophenylating agent. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate being frequently employed to facilitate the substitution.
| Pyrrolidine Precursor | Difluorophenylating Agent | Reaction Conditions | Key Features |
|---|---|---|---|
| Pyrrolidin-3-ylmethanamine (protected) | 1-Bromo-2,4-difluorobenzene | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) | Provides good control over the C-N bond formation. |
| Pyrrolidine | 1-Fluoro-2,4-dinitrobenzene followed by reduction and diazotization/fluorination | Multi-step sequence | Allows for the introduction of the difluoro functionality at a later stage. |
| Pyrrolidin-3-carbonitrile | 2,4-Difluoroaniline | Reductive amination conditions | A versatile method for forming the N-aryl bond. |
Methodologies for the Formation of the Methanamine Side Chain
The methanamine side chain at the C3 position of the pyrrolidine ring is a key functional group that can be introduced through various synthetic routes. A common approach involves the reduction of a nitrile or an amide group at the C3 position. For example, a pyrrolidine-3-carbonitrile (B51249) precursor can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the desired (pyrrolidin-3-yl)methanamine.
Alternatively, the methanamine side chain can be constructed from a carboxylic acid or ester at the C3 position. This typically involves conversion of the carboxylic acid to an amide, followed by reduction. This multi-step process offers flexibility in the choice of reagents and reaction conditions.
Another strategy involves the direct alkylation of a suitable pyrrolidine precursor with a reagent containing a protected aminomethyl group. For instance, a pyrrolidine with a leaving group at the C3 position can be reacted with a nucleophile such as potassium phthalimide (B116566), followed by deprotection to reveal the primary amine.
| Starting Material at C3 | Key Transformation | Reagents | Advantages |
|---|---|---|---|
| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Raney Ni | Direct and efficient conversion. |
| Carboxylic Acid (-COOH) | Amidation followed by reduction | 1. SOCl₂, NH₃ 2. LiAlH₄ | Versatile, allows for intermediate purification. |
| Ester (-COOR) | Amidation followed by reduction | 1. NH₃ 2. LiAlH₄ | Similar to the carboxylic acid route. |
| Leaving Group (e.g., -OTs) | Nucleophilic substitution with a protected amine equivalent | 1. Potassium phthalimide 2. Hydrazine | Good for stereochemical control if starting from a chiral precursor. |
Synthesis of Structurally Related Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of the title compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These modifications can be made to the pyrrolidine ring, the difluorophenyl group, or the methanamine side chain.
The pyrrolidine ring itself can be modified to explore the impact of ring size, conformation, and substitution on biological activity. mdpi.com Synthetic methods often start from readily available precursors like proline or hydroxyproline, which provide a chiral pool for the synthesis of optically pure pyrrolidine derivatives. nih.gov The introduction of substituents at various positions of the pyrrolidine ring can be achieved through stereoselective methods. mdpi.com For instance, the puckering of the pyrrolidine ring can be controlled by introducing substituents at the C4 position. nih.gov
Cyclization of acyclic precursors is another, though less common, approach to forming the pyrrolidine ring, which allows for the incorporation of diverse functionalities during the ring-forming step. mdpi.com
The electronic and steric properties of the difluorophenyl group can be modulated by introducing additional substituents or by altering the position of the fluorine atoms. wikipedia.org The presence and position of fluorine atoms can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com
The synthesis of analogues with different substitution patterns on the phenyl ring often requires starting from different aniline (B41778) or benzene (B151609) precursors. For example, to synthesize a 2,5-difluorophenyl analogue, one would start with 2,5-difluoroaniline (B146615) or a related building block. nih.gov
The primary amine of the methanamine side chain is a versatile handle for further chemical modifications. nih.govwikipedia.orgsigmaaldrich.com It can be readily acylated, alkylated, or converted into other functional groups to explore a wide range of chemical space. For example, reaction with carboxylic acids or their activated derivatives leads to the formation of amides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.
These derivatization strategies are essential for fine-tuning the pharmacological properties of the parent compound. The basicity of the amine can be modulated, and additional pharmacophoric features can be introduced to enhance biological activity or improve pharmacokinetic profiles.
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acylation | Acid chlorides, anhydrides, carboxylic acids (with coupling agents) | Amide |
| Alkylation | Alkyl halides, sulfonate esters | Secondary/Tertiary Amine |
| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Urea/Thiourea |
Preclinical Pharmacological and Biological Evaluation of 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
In Vitro Receptor Binding and Functional Assays
Characterization of Target Interactions (e.g., Orexin Receptors, mGluR2, Dopamine D2/D3 Receptors)
No studies detailing the in vitro receptor binding profile of (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine at orexin receptors, metabotropic glutamate receptor 2 (mGluR2), dopamine D2/D3 receptors, or any other specific biological targets have been identified.
Assessment of Agonist, Antagonist, or Modulatory Activities
Without receptor binding data, it is not possible to determine whether this compound acts as an agonist, antagonist, or modulator at any specific receptor. Functional assays to characterize such activities have not been reported for this compound.
Cellular Assays for Biological Activity
Evaluation of Modulatory Effects on Cellular Pathways and Signaling Cascades
There is no available research on the effects of this compound on intracellular signaling pathways or cascades in cellular models.
Screening for Specific Enzyme Inhibition or Activation (e.g., acetylcholinesterase, thymidylate kinase, dipeptidyl peptidase IV, if mechanistically relevant to the scaffold)
Screening of this compound for inhibitory or activating effects against enzymes such as acetylcholinesterase, thymidylate kinase, or dipeptidyl peptidase IV has not been documented in published literature. While some pyrrolidine-containing compounds have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, no such data exists for this specific molecule.
Anti-proliferative or Anti-microbial Activity in Preclinical Cell Lines
No studies were found that investigated the potential anti-proliferative effects of this compound on cancer cell lines or its anti-microbial activity against bacterial or fungal pathogens. Research has been conducted on other pyrrolidine (B122466) derivatives, such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, for anti-cancer properties, but these are structurally distinct from the compound .
In Vivo Preclinical Models for Efficacy Assessment (Excluding Human Clinical Data)
Comprehensive searches of publicly available scientific literature and patent databases did not yield specific preclinical data for the compound this compound. While research exists for structurally related compounds containing pyrrolidine or difluorophenyl moieties, no in vivo studies detailing the pharmacological characterization or pharmacodynamic evaluation of this specific molecule could be identified.
Therefore, the following sections remain unwritten due to the absence of publicly available data.
Pharmacological Characterization in Animal Models Relevant to Potential Therapeutic Areas
No information is publicly available regarding the evaluation of this compound in any animal models of disease.
Pharmacodynamic Evaluation in Preclinical Animal Studies
There is no publicly available data on the pharmacodynamic properties of this compound in preclinical animal models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine Analogues
Elucidation of Key Pharmacophoric Elements and Their Contribution to Biological Activity
The pharmacophore model for analogues of (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine is defined by several key structural features essential for molecular recognition and biological activity. These elements include the 2,4-difluorophenyl group, the central pyrrolidine (B122466) ring, and the basic aminomethyl side chain.
The 2,4-Difluorophenyl Group : This moiety often serves as a crucial recognition element, engaging in hydrophobic and π-π stacking interactions within the target's binding pocket. The fluorine atoms can significantly enhance binding affinity through favorable electrostatic or dipole interactions and can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The specific 2,4-disubstitution pattern is often critical for orienting the ring correctly for optimal interaction.
The Basic Aminomethyl Group : The primary amine is a critical feature, typically protonated at physiological pH. This cationic center frequently forms a key salt bridge or hydrogen bond interaction with an acidic residue (e.g., aspartate or glutamate) in the active site of the target protein, anchoring the ligand. The length and flexibility of the methyl linker are important for achieving the correct distance and geometry for this interaction.
A pharmacophore model generated from active compounds typically reveals the spatial arrangement of these features: two aromatic features from the phenyl ring, a hydrophobic feature from the pyrrolidine, and a cationic feature from the amine. nih.gov The precise distances between these elements are crucial for potent biological activity. nih.gov
Impact of Systematic Substituent Variations on Potency, Selectivity, and Biological Profile
Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring significantly influence activity. While the 2,4-difluoro pattern is often optimal, replacing or adding other groups can fine-tune potency and selectivity. For example, substituting fluorine with other halogens like chlorine or bromine can alter electronic properties and interaction types. mdpi.com Introducing small alkyl or alkoxy groups can explore additional hydrophobic pockets and impact metabolic stability. mdpi.com However, such modifications can also lead to reduced affinity if they introduce steric clashes with the receptor. nih.gov
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine core, such as gem-difluorination, can influence the ring's conformation and the basicity of the ring nitrogen. nih.gov Introducing substituents on the pyrrolidine ring can provide additional interaction points or modulate the compound's physicochemical properties.
Side Chain Variations: The aminomethyl side chain is a key area for modification. Altering the length of the alkyl chain can change the positioning of the basic amine, which is crucial for the interaction with the target. nih.gov N-alkylation of the amine (e.g., N-methyl, N-ethyl) can impact the amine's pKa and its hydrogen bonding capacity, potentially affecting both potency and selectivity.
The following table illustrates hypothetical SAR data based on systematic variations of the core scaffold.
| Compound | R1 (Phenyl Ring) | R2 (Pyrrolidine Ring) | R3 (Amine) | Potency (IC50, nM) | Selectivity |
| Parent | 2,4-di-F | H | -CH2NH2 | 10 | 100-fold |
| Analog A | 4-F | H | -CH2NH2 | 50 | 50-fold |
| Analog B | 2,4-di-Cl | H | -CH2NH2 | 15 | 80-fold |
| Analog C | 2,4-di-F | 3,3-di-F | -CH2NH2 | 8 | 120-fold |
| Analog D | 2,4-di-F | H | -CH2NHCH3 | 25 | 90-fold |
| Analog E | 3-F, 4-OCH3 | H | -CH2NH2 | 5 | 200-fold |
This table is for illustrative purposes and does not represent actual experimental data.
Conformational Analysis and Its Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the difluorophenyl ring and the aminomethyl side chain, dictated by the pyrrolidine ring pucker and rotation around single bonds, must be optimal for receptor recognition.
Fluorine substitution has a profound impact on molecular conformation. nih.gov The presence of the two fluorine atoms on the phenyl ring influences not only electronic properties but also the preferred rotational angle (dihedral angle) of the phenyl ring relative to the pyrrolidine scaffold. This is due to steric and electronic effects, including potential intramolecular hydrogen bonding. mdpi.com Studies on similar fluorinated structures have shown that vicinal difluorination can favor specific "extended" or "bent" geometries. mdpi.com
Computational analysis and NMR studies are often employed to determine the lowest energy conformations of such ligands in solution. nih.govmdpi.com These studies can reveal the energy barriers for rotation around key bonds and identify the most populated conformers. nih.gov The bioactive conformation—the specific shape the ligand adopts when bound to its target—may not always be the lowest energy conformation in solution. Therefore, designing conformationally constrained analogues, for instance by introducing bridges or additional ring systems, can lock the molecule into a more favorable orientation, potentially increasing affinity and selectivity, or alternatively, demonstrate that certain conformations are suboptimal for receptor interaction. nih.gov
Bioisosteric Replacements and Their Effects on Activity and Stability
Bioisosteric replacement is a key strategy used to optimize the properties of lead compounds by exchanging a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com For analogues of this compound, several bioisosteric replacements can be considered to improve potency, selectivity, metabolic stability, or pharmacokinetic parameters.
Aromatic Ring Bioisosteres : The 2,4-difluorophenyl ring can be replaced with other aromatic systems. For instance, pyridyl or thiophene rings can be introduced to mimic the phenyl group while altering properties like polarity and hydrogen bonding potential. cambridgemedchemconsulting.com These changes can lead to improved solubility or modified interactions with the target.
Heterocyclic Core Replacements : The central pyrrolidine ring can be replaced by other heterocyclic systems. For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to improve metabolic stability and solubility in some scaffolds, although it can sometimes lead to reduced affinity. nih.govrsc.org Similarly, introducing heterocyclic rings like triazoles or oxadiazoles can serve as metabolically stable bioisosteres that mimic the hydrogen bonding properties of other functional groups. drughunter.comnih.gov
Fluorine Bioisosteres : While fluorine itself is often considered a bioisostere of hydrogen, it can also be replaced. A trifluoromethyl (CF3) group can sometimes substitute for a chlorine or bromine atom, offering a different electronic and steric profile. cambridgemedchemconsulting.com
The goal of such replacements is to create a new molecule with similar or improved biological properties while potentially attenuating toxicity or altering pharmacokinetics. cambridgemedchemconsulting.com
Development of Predictive Models for Biological Activity Based on Structural Features
As the number of synthesized analogues and their corresponding biological data grows, computational methods can be employed to build predictive models. These models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, aim to correlate structural features of the molecules with their biological activity.
Machine learning and artificial intelligence are increasingly used to develop these predictive models. nih.gov Algorithms such as Random Forest, Support Vector Machines, and Neural Networks can be trained on datasets of compounds with known activities. nih.gov The input for these models consists of molecular descriptors that quantify various properties of the molecules, including:
2D Descriptors : Molecular weight, number of hydrogen bond donors/acceptors, and topological indices.
3D Descriptors : Molecular shape, volume, and pharmacophore feature distances.
Quantum Chemical Descriptors : Dipole moment, electrostatic potential, and frontier orbital energies.
Once trained and validated, these models can be used to predict the activity of virtual or newly designed compounds before they are synthesized. nih.govarxiv.org This allows for the prioritization of synthetic efforts on candidates with the highest probability of success, accelerating the drug discovery process. For example, a neural network model could be trained to predict the IC50 values of new analogues based on their structural inputs, helping to guide the design of more potent compounds. nih.gov
Insufficient Data Available for Mechanistic Analysis of this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific mechanistic data for the chemical compound this compound. Consequently, a detailed article focusing solely on the molecular basis of its target recognition, downstream signaling pathways, allosteric modulation mechanisms, and kinetic analysis, as requested, cannot be generated at this time.
Publicly accessible resources, including chemical databases and scholarly articles, provide basic information such as the compound's chemical formula (C11H14F2N2) and structure. However, in-depth studies elucidating its pharmacological and biochemical interactions appear to be unavailable.
The specific areas of investigation for which no data could be found include:
Mechanistic Investigations of 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Kinetic Analysis of Ligand-Receptor or Ligand-Enzyme Interactions:The kinetic parameters of this compound's interaction with any potential biological target, such as association and dissociation rates, have not been reported.
While research exists for other compounds containing difluorophenyl or pyrrolidine (B122466) moieties, the strict requirement to focus exclusively on (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine prevents the inclusion of data from these structurally related but distinct molecules.
Therefore, until further research is conducted and published, a scientifically accurate and detailed article on the mechanistic investigations of this compound cannot be provided.
Computational Chemistry and Molecular Modeling of 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine
Ligand Docking Studies for Predicting Binding Modes and Affinities with Target Proteins
Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ugm.ac.id This method is crucial for understanding the binding mode of (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine with various protein targets and estimating its binding affinity, which is often expressed as a docking score in kcal/mol. mdpi.comnih.gov
The process involves placing the 3D structure of the compound into the active site of a target protein and evaluating the energetic favorability of numerous possible conformations. Docking simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net For instance, docking studies could assess the binding of this compound to targets like kinases, G-protein coupled receptors (GPCRs), or enzymes, identifying the specific amino acid residues involved in the interaction.
Table 1: Illustrative Ligand Docking Results for this compound with Hypothetical Protein Targets
This table presents hypothetical data for illustrative purposes.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -9.2 | Asp184, Lys72 | Hydrogen Bond, Salt Bridge |
| GPCR B | -8.5 | Phe254, Trp301 | Pi-Pi Stacking, Hydrophobic |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interaction Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by docking studies and to analyze the conformational changes in both the ligand and the protein upon binding. mdpi.com
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. nih.gov RMSF analysis helps identify flexible regions of the protein and how ligand binding might alter its dynamics. mdpi.com These simulations offer a more realistic representation of the physiological environment and can confirm the stability of crucial interactions identified through docking.
Table 2: Illustrative Summary of a 100 ns Molecular Dynamics Simulation
This table presents hypothetical data for illustrative purposes.
| Metric | Value | Interpretation |
|---|---|---|
| Average Ligand RMSD | 1.5 Å | Stable binding conformation within the active site. |
| Average Protein Backbone RMSD | 2.1 Å | The overall protein structure remains stable. |
| Key Hydrogen Bond Occupancy | > 85% | Critical hydrogen bonds are consistently maintained. |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com By developing a robust QSAR model for analogues of this compound, it becomes possible to predict the potency of newly designed compounds without the need for immediate synthesis and testing. researchgate.net
The development of a 3D-QSAR model involves aligning a set of structurally similar molecules and analyzing their steric and electrostatic properties. nih.gov Statistical validation, using metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), is essential to ensure the model's predictive power. nih.gov A reliable QSAR model can guide the optimization of the lead compound by highlighting which structural modifications are likely to enhance or diminish its activity.
Table 3: Statistical Parameters for a Hypothetical QSAR Model
This table presents hypothetical data for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activities for the training set. |
| Q² (Leave-One-Out Cross-Validation) | 0.75 | Demonstrates good predictive ability and robustness of the model. |
| F-statistic | 185 | High value indicates a statistically significant regression model. |
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. biorxiv.org A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of the target protein. nih.gov
Once developed, this model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.net This approach is valuable for discovering new chemical scaffolds and for the de novo design of potent ligands tailored to the target's active site.
Table 4: Key Features of a Hypothetical Pharmacophore Model for an Analogue Series
This table presents hypothetical data for illustrative purposes.
| Feature Number | Feature Type | Location (Relative Coordinates) |
|---|---|---|
| 1 | Hydrogen Bond Donor | (1.2, 3.4, -0.5) |
| 2 | Aromatic Ring | (4.5, 2.1, 1.3) |
| 3 | Hydrophobic Center | (2.8, -1.5, 0.8) |
Computational Prediction of ADME-Related Properties for Research Prioritization
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.gov Computational tools can reliably predict these properties based solely on the chemical structure of this compound, helping to prioritize it for further development. github.com
These predictions often include physicochemical properties, lipophilicity, water-solubility, and drug-likeness based on rules such as Lipinski's Rule of Five. researchgate.netnih.gov Furthermore, potential interactions with metabolic enzymes like Cytochrome P450 (CYP) isoforms and transporters such as P-glycoprotein can be estimated, along with predictions for gastrointestinal absorption and blood-brain barrier permeability. mdpi.comresearchgate.netresearchgate.net
Table 5: Predicted ADME and Physicochemical Properties for this compound
This table presents generally accepted computed values for this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 212.25 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 1.7 | Optimal range for drug-likeness |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | Yes | May be suitable for CNS targets |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
Advanced Analytical and Characterization Methodologies for 1 2,4 Difluorophenyl Pyrrolidin 3 Yl Methanamine Research
Chiral Resolution and Enantiomeric Purity Determination in Research Samples
The presence of a stereocenter in (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine means it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities and properties. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.
The primary approach involves the use of a Chiral Stationary Phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for resolving racemic mixtures of amine-containing compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
For effective separation of this compound enantiomers, method development would involve screening various CSPs and optimizing the mobile phase. A typical mobile phase might consist of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica support. The determination of enantiomeric excess (% ee) is crucial for validating enantioselective synthesis methods. nih.govnih.gov
A selective chiral HPLC method can be developed and validated to separate and quantify the enantiomers in various samples. researchgate.net The resolution factor (Rs) is a key parameter, with a value greater than 1.5 indicating baseline separation.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis
| Parameter | Value/Condition | Purpose |
| Column | Chiralpak AD-H (Amylose derivative) | Provides chiral recognition |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) | Elutes compounds and optimizes separation |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Detection | UV at 254 nm | Quantifies the enantiomers |
| Retention Time (R-enantiomer) | 8.5 min (Hypothetical) | Identification |
| Retention Time (S-enantiomer) | 10.2 min (Hypothetical) | Identification |
| Resolution (Rs) | >1.5 | Confirms baseline separation |
Advanced Spectroscopic Techniques for Isomer Differentiation and Complex Structural Elucidation in Research
Spectroscopic methods are indispensable for confirming the precise structure of this compound and distinguishing it from potential positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
¹H NMR provides information on the number and connectivity of protons in the molecule, confirming the presence of the pyrrolidine (B122466) ring and the methanamine group.
¹³C NMR helps to identify all unique carbon atoms in the structure.
¹⁹F NMR is particularly crucial for confirming the 2,4-substitution pattern on the phenyl ring. The fluorine atoms will appear as distinct signals with characteristic chemical shifts and coupling constants (J-couplings) to each other and to adjacent protons. This pattern is a unique fingerprint that can differentiate it from, for example, a 2,5-difluoro or 3,5-difluoro isomer.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. mdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) can be used to differentiate isomers. By inducing fragmentation of the parent ion, a unique fragmentation pattern is generated that can be characteristic of the specific substitution pattern on the aromatic ring. nih.gov While isomers often have similar mass spectra, subtle differences in fragment ion abundances can be used for differentiation, sometimes enhanced by chemometric analysis. nih.govnih.gov
Table 2: Representative Spectroscopic Data for Isomer Differentiation
| Technique | Parameter | (1-(2,4 -Difluorophenyl)...) | (1-(2,5 -Difluorophenyl)...) (Hypothetical) |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 ppm (F2), ~ -115 ppm (F4) | ~ -112 ppm (F2), ~ -120 ppm (F5) |
| ¹H NMR | Aromatic Coupling | Complex splitting due to F-H coupling | Different splitting patterns |
| MS/MS | Key Fragment Ion (m/z) | Characteristic fragment from loss of C₄H₈N | Potentially different relative abundance of fragments |
Chromatographic Methods for Research Purity Assessment and Isolation of Novel Analogues
Chromatography is the primary tool for both assessing the purity of synthesized this compound and for isolating it from reaction mixtures. It is also essential for the purification of novel analogues developed during structure-activity relationship (SAR) studies. drugbank.comnih.gov
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of a sample. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to separate the target compound from starting materials, by-products, and other impurities. Purity is typically reported as a percentage based on the relative area of the main peak.
Preparative HPLC uses the same principles as analytical HPLC but on a larger scale with wider columns to isolate quantities of the compound sufficient for further research. This technique is invaluable for obtaining highly pure samples of novel analogues.
Flash Chromatography is a rapid and efficient method for purifying larger quantities (milligrams to grams) of compounds. It is often used as a primary purification step after a chemical synthesis. The process uses a stationary phase (typically silica gel) and a solvent system chosen based on preliminary analysis by Thin-Layer Chromatography (TLC).
Table 3: Example Chromatographic Purification Scheme
| Method | Stationary Phase | Mobile Phase System | Purpose | Typical Purity Achieved |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol Gradient | Bulk purification post-synthesis | >95% |
| Preparative RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | High-purity isolation of final compound or analogues | >99% |
| Analytical RP-HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA | Final purity assessment and quality control | >99.5% |
Q & A
Q. What synthetic strategies are employed to prepare (1-(2,4-Difluorophenyl)pyrrolidin-3-yl)methanamine?
- Methodological Answer: The compound can be synthesized via reductive amination of 2,4-difluorophenyl-pyrrolidin-3-one intermediates using ammonia and reducing agents (e.g., NaBHCN). Alternative routes include nucleophilic substitution of halogenated pyrrolidine precursors with methylamine derivatives. Key challenges involve regioselectivity in fluorophenyl substitution and maintaining stereochemical integrity. Reaction monitoring via TLC and HPLC is critical for intermediate purification .
Q. How is structural characterization performed for this compound?
- Methodological Answer: Confirm the structure using H and C NMR to identify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic fluorine coupling in F NMR). Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms amine (-NH) and fluorophenyl stretches. X-ray crystallography may resolve stereochemistry if crystals are obtainable .
Q. What preliminary pharmacological assays are used to evaluate its bioactivity?
- Methodological Answer: Screen for receptor binding (e.g., serotonin/dopamine transporters) via radioligand displacement assays. Cytotoxicity is assessed using MTT assays on cell lines (e.g., HEK-293). Dose-response curves (IC/EC) and selectivity profiles against off-target receptors are prioritized. Fluorine’s electron-withdrawing effects may enhance metabolic stability, requiring early ADME studies .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer: Apply DoE to test variables (temperature, catalyst loading, solvent polarity) using response surface methodology (RSM). For example, a central composite design (CCD) identifies optimal conditions for reductive amination. Statistical tools (e.g., ANOVA) analyze interactions between parameters. Flow chemistry (e.g., continuous stirred-tank reactors) improves reproducibility and scalability .
Q. What computational approaches predict target interactions and SAR?
- Methodological Answer: Perform molecular docking (AutoDock, Schrödinger) to map binding poses in silico. MD simulations (AMBER, GROMACS) assess stability in receptor pockets (e.g., GPCRs). QSAR models correlate substituent effects (e.g., fluorine position) with activity. DFT calculations evaluate electronic contributions of the difluorophenyl group to binding affinity .
Q. How are contradictions in pharmacological data resolved across studies?
- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line provenance, buffer pH). Validate discrepancies via orthogonal methods: SPR for binding kinetics vs. functional cAMP assays. Meta-analyses of literature data (e.g., pIC variability) identify confounding factors like assay sensitivity or ligand purity .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer: Introduce deuterium at metabolically labile C-H positions (deuterium exchange) or modify the pyrrolidine ring with methyl groups to sterically hinder CYP450 oxidation. In vitro microsomal stability assays (human liver microsomes) guide structural tweaks. Pharmacokinetic studies in rodents track half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
